ethyl (2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(2-{[2-(2,5-DIMETHYL-1H-PYRROL-1-YL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is a complex organic compound that features a pyrrole ring, a thiazole ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{[2-(2,5-DIMETHYL-1H-PYRROL-1-YL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves multiple steps, starting with the preparation of the pyrrole and thiazole intermediates. One common route involves the reaction of 2,5-dimethylpyrrole with ethyl acetoacetate under acidic conditions to form the pyrrole intermediate. This intermediate is then reacted with thioamide and ethyl bromoacetate to form the thiazole ring and the final ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{[2-(2,5-DIMETHYL-1H-PYRROL-1-YL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the pyrrole or thiazole rings, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
ETHYL 2-(2-{[2-(2,5-DIMETHYL-1H-PYRROL-1-YL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and novel materials.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[2-(2,5-DIMETHYL-1H-PYRROL-1-YL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole and thiazole derivatives, such as:
2,5-Dimethylpyrrole: A simpler pyrrole derivative with similar structural features.
Thiazole derivatives: Compounds containing the thiazole ring, which are also studied for their biological activities.
Uniqueness
ETHYL 2-(2-{[2-(2,5-DIMETHYL-1H-PYRROL-1-YL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is unique due to its combination of the pyrrole and thiazole rings with an ethyl ester group, which imparts specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C15H19N3O3S |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(2,5-dimethylpyrrol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C15H19N3O3S/c1-4-21-14(20)7-12-9-22-15(16-12)17-13(19)8-18-10(2)5-6-11(18)3/h5-6,9H,4,7-8H2,1-3H3,(H,16,17,19) |
InChI Key |
BUZJYTYAFLOXFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C(=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.